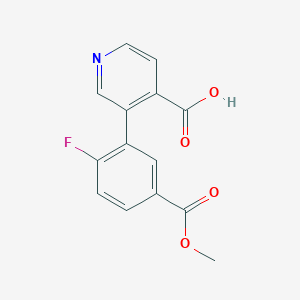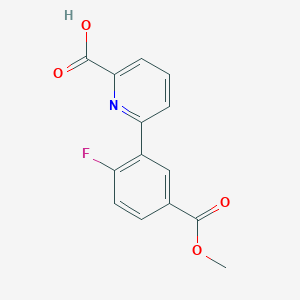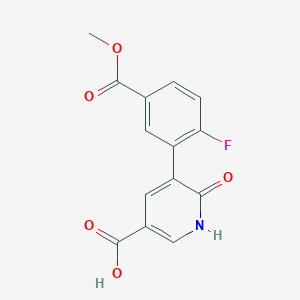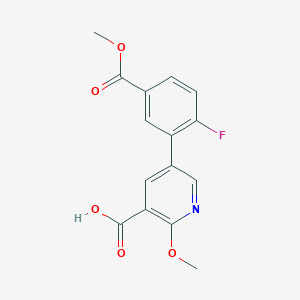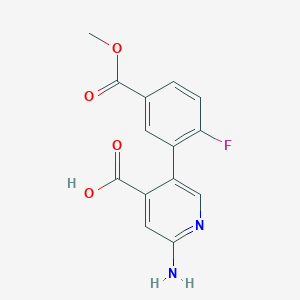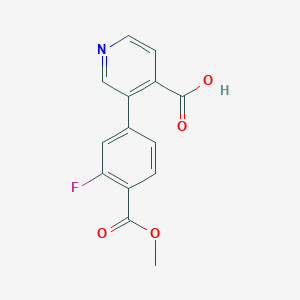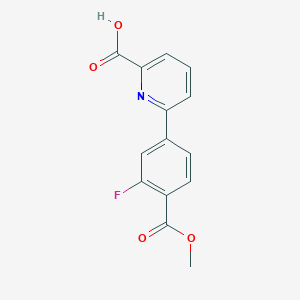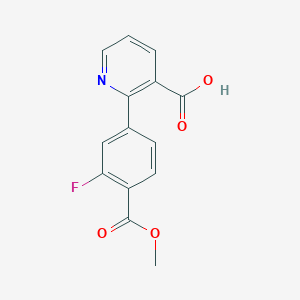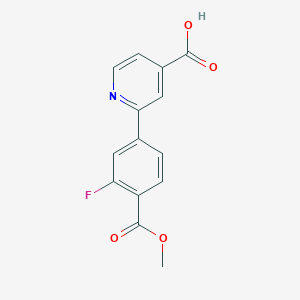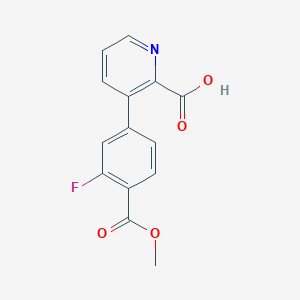
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (3-FMPPA) is a powerful and highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It is a small molecule that has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes. 3-FMPPA has been found to be effective in inhibiting DHODH and has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes.
科学的研究の応用
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in several scientific research applications, such as the study of DHODH structure and function, the study of immune system regulation, and the study of cancer cell metabolism. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has also been used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.
作用機序
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is an inhibitor of DHODH, which is an enzyme involved in the production of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is necessary for the production of pyrimidine nucleotides. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to the active site of DHODH and inhibits its activity, thereby preventing the production of pyrimidine nucleotides.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit DHODH activity in a variety of cell types, including human cells. Inhibition of DHODH activity by 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the inhibition of cell cycle progression, and the inhibition of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the production of pyrimidine nucleotides, which are necessary for DNA synthesis.
実験室実験の利点と制限
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments, including its high selectivity for DHODH inhibition, its low toxicity, and its stability in aqueous solutions. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be easily synthesized and purified, and it is widely available. The main limitation of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is its lack of specificity, as it can also inhibit other enzymes involved in the production of pyrimidine nucleotides.
将来の方向性
Given the broad range of potential applications of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, there are many potential future directions for research. These include further studies on the mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, the development of more specific inhibitors of DHODH, and the use of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% to study the regulation of metabolic pathways. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.
合成法
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxycarbonylphenyl acetic acid and pyridine. This reaction is catalyzed by a palladium catalyst in the presence of an oxidizing agent, such as hydrogen peroxide. The reaction is carried out under an inert atmosphere and the product can be purified by column chromatography.
特性
IUPAC Name |
3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-5-4-8(7-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQNAIEZLOZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


